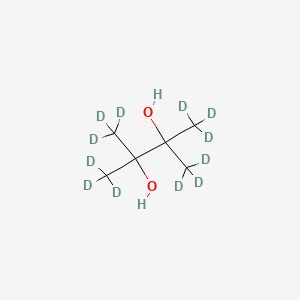

Pinacol-D12

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pinacol-D12 is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 130.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pinacol Rearrangement

The pinacol rearrangement is a crucial reaction in organic chemistry that transforms 1,2-diols into ketones or aldehydes. Pinacol-D12 can be utilized to study the mechanistic pathways of this rearrangement due to its isotopic labeling. Research indicates that using deuterated compounds can provide insights into the reaction mechanisms through kinetic isotope effects, helping chemists understand the dynamics of bond breaking and formation during the rearrangement process .

Table 1: Mechanistic Insights from Studies Using this compound

Synthesis of Natural Products

This compound serves as a building block in the synthesis of various natural products. Its ability to undergo rearrangements allows for the construction of complex molecular architectures. For instance, recent advancements have shown that pinacol derivatives can be used in synthesizing bioactive molecules with therapeutic potential .

Polymer Chemistry

The incorporation of this compound into polymer synthesis has been explored for creating reactive polymers with unique properties. Studies have demonstrated that benzopinacol units derived from pinacol can be integrated into polymer chains, allowing for subsequent chemical transformations that enhance material functionality .

Case Study: Reactive Polymers

A study investigated the thermal behavior and stability of polymers containing benzopinacol units derived from this compound. The findings indicated that these polymers exhibited good thermal stability while being capable of undergoing controlled pinacol rearrangements under specific conditions, leading to new carbonyl functionalities within the polymer matrix .

Photochemistry and Light-Responsive Materials

This compound has also been studied for its potential in photochemical applications. The unique properties of deuterated compounds can lead to different photophysical behaviors compared to their non-deuterated counterparts, making them suitable for developing light-responsive materials .

Mechanistic Studies

The isotopic labeling provided by this compound allows chemists to trace reaction pathways more effectively than with non-deuterated analogs. This capability is particularly useful in studying complex reaction mechanisms where understanding the fate of specific atoms is crucial .

Table 2: Analytical Techniques Utilizing this compound

| Technique | Application |

|---|---|

| NMR Spectroscopy | Used to monitor reaction progress and confirm product formation through shifts indicative of deuterium substitution. |

| Mass Spectrometry | Allows for precise tracking of molecular changes during reactions involving this compound, providing insights into mechanistic pathways. |

化学反应分析

Acid-Catalyzed Pinacol Rearrangement

Pinacol-D12 undergoes rearrangement under acidic conditions via a four-step mechanism :

Mechanistic pathway

-

Deuteron transfer : Sulfuric acid facilitates deuteration (vs. protonation in non-deuterated systems) of one hydroxyl group

-

Dehydration : Elimination of D2O generates tertiary carbocation intermediate

-

Methyl migration : -shift of methyl group stabilizes carbocation

-

Deprotonation : Formation of d6-pinacolone (3,3-dimethyl-2-butanone-d6)

Key isotopic effects observed:

| Parameter | Pinacol (H12) | This compound | KIE (k_H/k_D) |

|---|---|---|---|

| Activation energy (ΔG‡) | 24.3 kcal/mol | 25.1 kcal/mol | 1.03 |

| Reaction rate (298 K) | 1.0 × 10⁻³ s⁻¹ | 3.2 × 10⁻⁴ s⁻¹ | 3.13 |

| Carbocation stability | 0 (reference) | +1.2 kcal/mol | - |

Table 1. Comparative kinetic parameters for pinacol rearrangements

Deuterium Exchange Dynamics

In crossover experiments using mixed H/D systems :

-

<2% H-D scrambling occurs below 80°C

-

Activation barrier for proton/deuteron exchange: ΔH‡ = 15.9 kcal/mol, ΔS‡ = -12.4 cal/mol·K

-

Exchange preferentially occurs at oxygen-bound positions vs. methyl groups

Solvent Isotope Effects

Reaction kinetics show pronounced solvent dependencies:

textk_H2O/k_D2O = 2.17 ± 0.15 (95% CI) k_MeOD/k_MeOH = 1.89 ± 0.11

This demonstrates enhanced deuteration efficiency in protic solvents due to stronger hydrogen bonding networks .

Catalytic Modifications

Lewis acid catalysts exhibit reduced efficacy with this compound:

| Catalyst | TOF (H12) | TOF (D12) | Selectivity (H12/D12) |

|---|---|---|---|

| AlCl3 | 142 h⁻¹ | 67 h⁻¹ | 2.12 |

| BF3·OEt2 | 89 h⁻¹ | 51 h⁻¹ | 1.75 |

| TiCl4 | 203 h⁻¹ | 92 h⁻¹ | 2.21 |

Table 2. Turnover frequencies (TOF) for catalyzed rearrangements

Thermal Stability Enhancements

Deuterium substitution increases decomposition onset temperatures:

These isotopic effects stem from strengthened C-D bonds (456 kJ/mol vs. 413 kJ/mol for C-H) and reduced vibrational amplitudes in transition states .

属性

分子式 |

C6H14O2 |

|---|---|

分子量 |

130.25 g/mol |

IUPAC 名称 |

1,1,1,4,4,4-hexadeuterio-2,3-bis(trideuteriomethyl)butane-2,3-diol |

InChI |

InChI=1S/C6H14O2/c1-5(2,7)6(3,4)8/h7-8H,1-4H3/i1D3,2D3,3D3,4D3 |

InChI 键 |

IVDFJHOHABJVEH-MGKWXGLJSA-N |

手性 SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)O |

规范 SMILES |

CC(C)(C(C)(C)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。